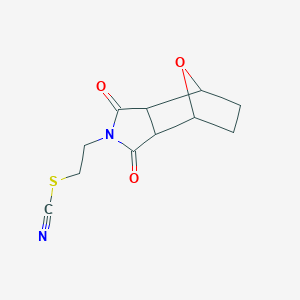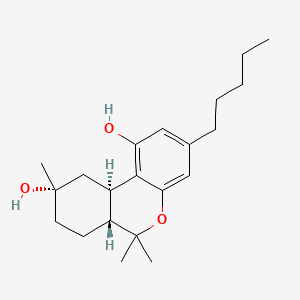
(+/-)-9alpha-hydroxy Hexahydrocannabinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-9alpha-hydroxy Hexahydrocannabinol is a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC).
Méthodes De Préparation
The synthesis of (+/-)-9alpha-hydroxy Hexahydrocannabinol typically involves the cyclization of cannabidiol (CBD) followed by hydrogenation. The process begins with the acid-catalyzed intramolecular cyclization of CBD, yielding delta-8-tetrahydrocannabinol (delta-8-THC) as the primary product. This is then converted to hexahydrocannabinol through catalytic hydrogenation, using catalysts such as palladium on charcoal or Adams’ catalyst . Industrial production methods often involve large-scale hydrogenation processes to ensure the consistent production of the compound .
Analyse Des Réactions Chimiques
(+/-)-9alpha-hydroxy Hexahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include hydroxylated and carboxylic acid derivatives .
Applications De Recherche Scientifique
(+/-)-9alpha-hydroxy Hexahydrocannabinol has a wide range of scientific research applications. In chemistry, it is used to study the effects of hydrogenation on cannabinoid structures. In biology and medicine, it is investigated for its potential therapeutic effects, including its interaction with the endocannabinoid system and its potential use in treating various conditions . In industry, it is used in the development of new cannabinoid-based products .
Mécanisme D'action
The mechanism of action of (+/-)-9alpha-hydroxy Hexahydrocannabinol involves its interaction with the body’s endocannabinoid system. It binds to cannabinoid receptors CB1 and CB2, which are involved in regulating various physiological processes. This interaction can lead to various effects, including analgesic and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
(+/-)-9alpha-hydroxy Hexahydrocannabinol is similar to other cannabinoids such as delta-9-tetrahydrocannabinol (delta-9-THC) and delta-8-tetrahydrocannabinol (delta-8-THC). it is unique due to its hydrogenated structure, which gives it different pharmacological properties. Other similar compounds include hexahydrocannabiphorol and dihydro-iso-tetrahydrocannabinol .
Propriétés
Formule moléculaire |
C21H32O3 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-14-11-17(22)19-15-13-21(4,23)10-9-16(15)20(2,3)24-18(19)12-14/h11-12,15-16,22-23H,5-10,13H2,1-4H3/t15-,16-,21+/m1/s1 |
Clé InChI |
KSGRDIFQZVURIF-ZOCZFRKYSA-N |
SMILES isomérique |
CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(OC2=C1)(C)C)(C)O)O |
SMILES canonique |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


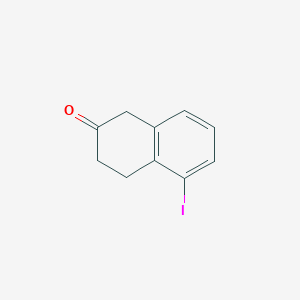
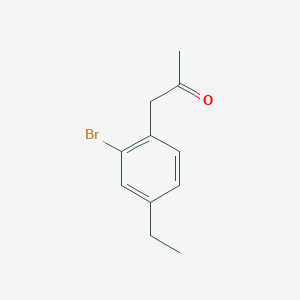
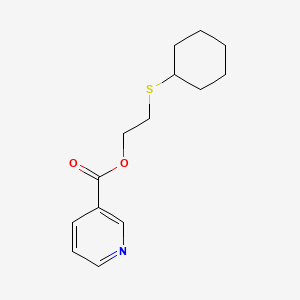
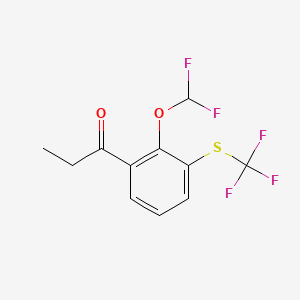
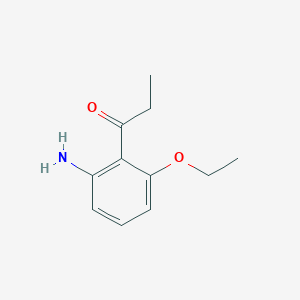
![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)
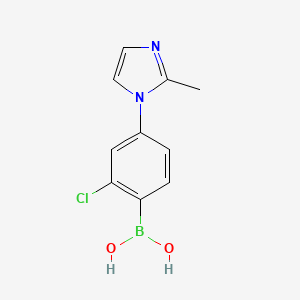
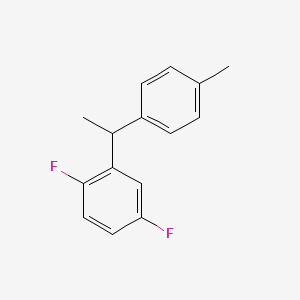
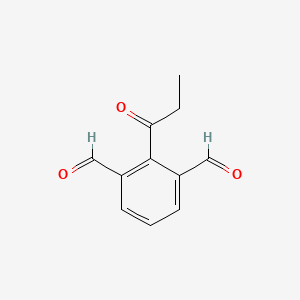
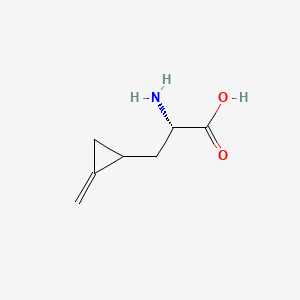
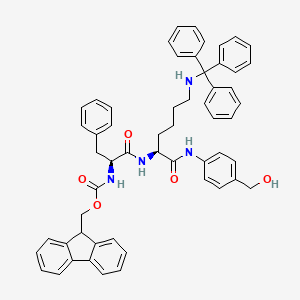
![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
